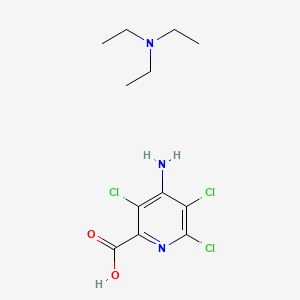

Picloram triethylamine salt

Description

Properties

CAS No. |

35832-11-2 |

|---|---|

Molecular Formula |

C12H18Cl3N3O2 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxylic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C6H3Cl3N2O2.C6H15N/c7-1-3(10)2(8)5(9)11-4(1)6(12)13;1-4-7(5-2)6-3/h(H2,10,11)(H,12,13);4-6H2,1-3H3 |

InChI Key |

WFMULRZXIUQYFV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Picloram Triethylamine Salt as a Synthetic Auxin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram is a highly effective and persistent systemic herbicide belonging to the pyridine carboxylic acid family of compounds.[1][2][3] It is widely utilized for the control of annual and perennial broadleaf weeds, woody plants, and vines in non-crop areas, forestry, and pastures.[1][2] Picloram functions as a synthetic auxin, often referred to as an "auxin mimic," which disrupts normal plant growth processes at herbicidal concentrations.[1] It is commonly formulated as a triethylamine salt to enhance its solubility and handling properties; upon application, it is the picloram acid that serves as the active phytotoxic agent.[4]

Natural auxins, such as indole-3-acetic acid (IAA), are phytohormones that regulate numerous aspects of plant growth and development at low concentrations.[5] Synthetic auxins like picloram exploit these endogenous hormonal pathways. When applied at much higher concentrations than native auxins, they trigger sustained and uncontrolled activation of auxin-responsive genes, leading to disorganized cell division and elongation, vascular tissue damage, and ultimately, plant death.[1][5][6] This guide provides an in-depth examination of the molecular mechanism by which picloram exerts its herbicidal effects, focusing on its specific interactions within the core auxin signaling pathway.

Core Molecular Mechanism of Action

The herbicidal activity of picloram is mediated through the canonical nuclear auxin signaling pathway, which involves three core protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][7][8]

2.1 Perception and Co-Receptor Complex Formation Unlike the natural auxin IAA, which binds to several members of the TIR1/AFB family of F-box proteins, picloram exhibits significant receptor specificity.[7][9] Research has definitively shown that picloram has a much higher binding affinity for the AUXIN SIGNALING F-BOX 5 (AFB5) receptor compared to the primary auxin receptor, TIR1.[5][6][9][10] This preference is attributed to specific amino acid differences within the auxin-binding pocket; for instance, a histidine (His78) in TIR1 is replaced by an arginine (Arg123) in AFB5, which is thought to contribute to the reduced affinity of picloram for TIR1.[10][11]

Picloram acts as a "molecular glue," stabilizing the formation of a co-receptor complex between the AFB5 protein and an Aux/IAA repressor protein.[8] This interaction is crucial for initiating the downstream signaling cascade.

2.2 Ubiquitination and Proteasomal Degradation The AFB5 protein is a component of a larger E3 ubiquitin ligase complex known as SCFAFB5 (SKP1-CULLIN1-F-BOX).[7][8] The formation of the stable picloram-AFB5-Aux/IAA ternary complex targets the Aux/IAA repressor for polyubiquitination.[5][7] This process marks the Aux/IAA protein for degradation by the 26S proteasome, a cellular machinery responsible for recycling proteins.[8][10]

2.3 Transcriptional Activation and Physiological Overload In the absence of high auxin concentrations, Aux/IAA proteins are stable and bind to ARF transcription factors, repressing their activity.[5] The picloram-induced degradation of Aux/IAA repressors liberates the ARF transcription factors.[8] Freed ARFs can then bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to a massive and sustained activation of their transcription.[5]

This uncontrolled gene expression results in a catastrophic physiological overload. Effects include disorganized cell elongation and division, epinastic growth, and the destruction of vascular tissues, which disrupts water and nutrient transport.[1] Furthermore, the overexpression of auxin-responsive genes includes those involved in the synthesis of other hormones, such as ethylene, which exacerbates the herbicidal symptoms.[6]

Visualized Signaling and Experimental Workflows

Picloram Signaling Pathway

References

- 1. invasive.org [invasive.org]

- 2. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]

- 3. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unraveling plant hormone signaling through the use of small molecules [frontiersin.org]

- 9. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"Solubility of Picloram triethylamine salt in water and organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of picloram triethylamine salt in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data, standardized experimental protocols, and visual representations of relevant chemical and procedural concepts.

Introduction to this compound

Picloram is a systemic herbicide used for the control of broadleaf weeds. In its acidic form, picloram has low water solubility. To enhance its utility in aqueous spray formulations, it is often converted into a more soluble salt. The triethylamine salt of picloram is formed through the reaction of picloram acid with the base triethylamine. This conversion significantly increases its solubility in water, a critical factor for its formulation and efficacy as a herbicide. Understanding the solubility of this salt form is essential for developing stable, effective formulations and for assessing its environmental fate and transport.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature | Solubility |

| Water | 20°C | 560 mg/L |

Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The available data primarily focuses on the parent acid, picloram. Experimental determination is recommended to ascertain solubility in organic media such as methanol, ethanol, acetone, or dichloromethane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the water solubility of a substance like this compound, based on the internationally recognized OECD Test Guideline 105 (Water Solubility) , specifically the Flask Method . This method is suitable for substances with a solubility above 10⁻² g/L.

Principle

A saturated solution of the test substance is prepared by agitation in water at a constant temperature. Once equilibrium is established, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, and the solubility is calculated.

Materials and Apparatus

-

Test Substance: this compound (analytical grade)

-

Solvent: Distilled or deionized water

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or another suitable quantitative method.

-

Constant temperature shaker bath or magnetic stirrer in a temperature-controlled chamber.

-

Centrifuge with temperature control.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (e.g., 0.45 µm pore size), compatible with the solution.

-

Analytical balance.

Procedure

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, weighed amount of the substance to a known volume of water in a flask.

-

Agitate at the test temperature (e.g., 20°C) for 24 hours.

-

Visually inspect for undissolved particles. If fully dissolved, add more substance and repeat until an excess of the solid phase remains. This helps determine the appropriate amount of substance for the definitive test.

-

-

Definitive Test (Flask Method):

-

Add an excess amount of the test substance (as determined from the preliminary test) to each of three separate flasks containing a known volume of water.

-

Seal the flasks and place them in the constant temperature shaker bath set to 20 ± 0.5°C.

-

Agitate the flasks for a period sufficient to reach equilibrium. A common starting point is 24 hours. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are in agreement.

-

After agitation, allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for the settling of undissolved material.

-

Centrifuge the samples at the test temperature to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant from each flask using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining microparticulates.

-

Accurately dilute the filtered samples to a concentration suitable for the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the prepared samples using a validated HPLC method.

-

Prepare a calibration curve using standards of known concentration.

-

Calculate the mean solubility from the three replicate flasks. The individual results should be within ±15% of the mean.

-

Visualizations

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated.

Stability and Degradation of Picloram Triethylamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram, a systemic herbicide of the pyridine carboxylic acid family, is widely utilized for the control of broadleaf weeds and woody plants. It is often formulated as a triethylamine salt to enhance its solubility and ease of application. In aqueous environments, Picloram triethylamine salt readily dissociates into the picloram anion and the triethylammonium cation. Consequently, the environmental fate and degradation pathways are primarily governed by the behavior of the picloram anion. This technical guide provides a comprehensive overview of the stability and degradation pathways of Picloram, with a focus on photodegradation, microbial degradation, and hydrolysis. The information is compiled from various scientific studies to provide researchers and professionals with a detailed understanding of its environmental persistence and transformation.

Chemical and Physical Properties

This compound is formed by the reaction of Picloram acid (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) with triethylamine. Key properties of Picloram are summarized in the table below.

| Property | Value | References |

| Chemical Formula (Acid) | C₆H₃Cl₃N₂O₂ | [1] |

| Molecular Weight (Acid) | 241.46 g/mol | [2] |

| Water Solubility (Acid) | 430 mg/L at 25°C | [3][4] |

| pKa | 3.6 | [3] |

| Vapor Pressure (Acid) | 8.3 x 10⁻⁵ Pa at 35°C | [3] |

Stability of Picloram

Picloram is known for its persistence in the environment, particularly in soil. Its stability is influenced by several factors, including sunlight, microbial activity, soil type, and pH.

Hydrolytic Stability

Picloram is highly stable to hydrolysis across a range of environmentally relevant pH values. Studies have shown that it does not readily hydrolyze in water under acidic, neutral, or basic conditions.[3] The hydrolytic half-life is estimated to be greater than one year. Hance (1967) determined that the half-life of picloram due to chemical degradation alone is between 9 and 116 years, making non-biological chemical degradation an insignificant dissipation process in soil.[4]

Thermal Stability

Picloram acid decomposes at approximately 215°C.[2] While specific data on the thermal degradation of the triethylamine salt is limited, formulations are generally stable under normal storage conditions. When heated to decomposition, picloram can emit toxic fumes of hydrogen chloride and nitrogen oxides.[1]

Degradation Pathways

The primary mechanisms for Picloram degradation in the environment are photodegradation and microbial degradation.

Photodegradation

Picloram is susceptible to degradation by ultraviolet (UV) light, particularly in aqueous solutions.[2][3] Photodegradation occurs more rapidly in clear, moving water compared to soil surfaces.[4] The photolytic half-life in freshwater has been estimated to be around 2 to 3 days.[4] Merkle et al. (1967) reported 65% degradation of picloram in an aqueous solution after one week of exposure, compared to only 15% degradation on a soil surface.[4] The process involves the absorption of UV radiation, leading to the cleavage of the pyridine ring and dechlorination.

Photodegradation Products:

-

Carbon dioxide (CO₂)

-

Oxamic acid

-

3-oxo-β-alanine

-

Chloride ions, ammonium ions, and nitrate ions have also been identified as final mineralization products in photocatalytic degradation studies.[5][6]

The proposed pathway for photodegradation involves the stepwise removal of chlorine atoms and subsequent ring opening.

Microbial Degradation

Microbial metabolism is the principal pathway for Picloram degradation in soil, although the process is generally slow.[4] The rate of microbial degradation is influenced by soil moisture, temperature, and organic matter content, with optimal conditions favoring microbial activity leading to faster breakdown.[4] The half-life of Picloram in soil can vary widely, from as short as 30 days under optimal conditions to over 400 days in cooler climates, with persistence for several years being possible.[3][4]

Several microorganisms have been identified that can degrade Picloram. For instance, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade Picloram, utilizing it as a nitrogen source.[7] The degradation proceeds via a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative.[7] Under anaerobic conditions, reductive dechlorination has been observed, with the removal of a chlorine atom from the pyridine ring.[8]

Microbial Degradation Products:

-

Didechlorinated, dihydroxylated pyridinecarboxylic acid derivatives[7]

-

Dichloro-4-amino-2-pyridinecarboxylic acid isomers (under anaerobic conditions)[8]

-

The 6-hydroxy derivative of picloram has been suggested as a minor product in a competing reaction pathway.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and degradation of Picloram.

Table 1: Half-life of Picloram in Different Matrices

| Matrix | Condition | Half-life | References |

| Soil | Aerobic, optimal moisture and temperature | As short as 30 days | [3] |

| Soil | Cooler climates | Up to 400 days | [3] |

| Soil | General range | 1 to 13 months | [10] |

| Water | Photolysis, clear and moving | 2 to 3 days | [4] |

| Water | Photolysis, various depths and seasons | 2.3 to 41.3 days | [1][11] |

| Water | Hydrolysis (pH 5, 7, 9) | > 1 year | |

| Soil | Chemical degradation alone | 9 to 116 years | [4] |

Table 2: Kinetic Data for Picloram Degradation

| Degradation Process | Kinetic Model | Rate Constant | Half-life | Conditions | References |

| Photocatalytic Degradation (with TiO₂) | Pseudo-first-order | 17.6 x 10⁻² min⁻¹ | 4 minutes | 20 ppm Picloram, 300 mg TiO₂, 25°C, sunlight | [12] |

| Photodegradation in Water | First-order | - | 2.6 days | 25°C, 40°N latitude, mid-summer | [5] |

Experimental Protocols

Detailed experimental protocols for studying the degradation of Picloram are often specific to the research objectives. However, a general outline of methodologies for key experiments is provided below.

Photodegradation Study

Objective: To determine the rate of photodegradation of Picloram in an aqueous solution under simulated or natural sunlight.

Materials:

-

Picloram standard

-

Ultrapure water

-

Quartz or borosilicate glass vessels (transparent to UV light)

-

Light source (e.g., xenon arc lamp with filters to simulate sunlight, or natural sunlight)

-

Radiometer to measure light intensity

-

Constant temperature bath

-

Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

-

Prepare a stock solution of Picloram in ultrapure water at a known concentration (e.g., 20 ppm).[12]

-

Transfer a specific volume of the Picloram solution into the reaction vessels.

-

Place the vessels in a constant temperature bath to maintain a consistent temperature (e.g., 25°C).[12]

-

Expose the samples to the light source. A dark control (vessel wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

-

At predetermined time intervals, withdraw aliquots from each vessel.

-

Analyze the concentration of Picloram in the aliquots using a validated analytical method such as HPLC-UV, monitoring at a wavelength of approximately 220-224 nm.[12][13]

-

Plot the concentration of Picloram versus time to determine the degradation kinetics. The data can be fitted to kinetic models (e.g., first-order) to calculate the rate constant and half-life.

References

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Picloram - Canada.ca [canada.ca]

- 4. invasive.org [invasive.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and complete degradation of the herbicide picloram by Lipomyces kononenkoae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive dechlorination of the nitrogen heterocyclic herbicide picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decomposition of Picloram by Soil Microorganisms: A Proposed Reaction Sequence | Weed Science | Cambridge Core [cambridge.org]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. mdpi.com [mdpi.com]

- 13. iris.unito.it [iris.unito.it]

"Picloram triethylamine salt CAS number and chemical identifiers"

This technical guide provides a comprehensive overview of Picloram triethylamine salt, including its chemical identifiers, physicochemical properties, analytical methodologies, and mechanism of action. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is the salt formed from the herbicide Picloram and triethylamine. Picloram itself is a systemic herbicide used to control woody plants and a wide range of broad-leaved weeds.[1] The triethylamine salt formulation enhances its utility in various applications.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for the accurate identification and referencing of the compound in research and regulatory documentation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 35832-11-2 | [2][3] |

| Molecular Formula | C₁₂H₁₈Cl₃N₃O₂ | [2] |

| Component Formulas | C₆H₃Cl₃N₂O₂ (Picloram) · C₆H₁₅N (Triethylamine) | [3] |

| Molecular Mass | 342.6 g/mol | [2] |

| IUPAC Name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid;N,N-diethylethanamine | [2] |

| InChI | InChI=1S/C6H3Cl3N2O2.C6H15N/c7-1-3(10)2(8)5(9)11-4(1)6(12)13;1-4-7(5-2)6-3/h(H2,10,11)(H,12,13);4-6H2,1-3H3 | [3] |

| InChIKey | WFMULRZXIUQYFV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCN(CC)CC.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N | [3] |

| Synonyms | Picloram-triethylammonium, Triethylamine salt of picloram | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its environmental fate and behavior. While specific experimental data for the salt is limited, properties of the parent compound, Picloram, and related salts provide valuable insights.

Table 2: Physicochemical Properties of Picloram and its Triethylamine Salt

| Property | Value | Compound | Reference |

| Melting Point | Decomposes at 215 °C | Picloram | [1] |

| Vapor Pressure | 8.0 x 10⁻⁵ mPa (at 20 °C) | Picloram-triethylammonium | [4] |

| Octanol-Water Partition Coefficient (log P) | 1.20 x 10¹ (at pH 7, 20 °C) | Picloram-triethylammonium | [4] |

| Water Solubility | 430 mg/L (at 25 °C) | Picloram | [1] |

Mechanism of Action

Picloram is a synthetic auxin, also referred to as an "auxin mimic".[5][6] Its herbicidal activity stems from its ability to mimic the plant growth hormone indole-3-acetic acid (IAA). By binding to auxin receptors, Picloram disrupts normal plant growth processes, leading to uncontrolled and disorganized cell division and elongation.[5][6] This ultimately results in the death of susceptible plants. The precise molecular mechanism is believed to involve the acidification of the cell wall, which promotes cell elongation.[6]

References

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H18Cl3N3O2 | CID 61949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Picloram-triethylammonium [sitem.herts.ac.uk]

- 5. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]

- 6. invasive.org [invasive.org]

The Dawn of a New Herbicide: Unraveling the Discovery and History of Picloram

Midland, Michigan - In the early 1960s, a new chapter in weed management began to unfold within the laboratories of the Dow Chemical Company. Researchers, building upon their work with pyridine derivatives, synthesized a novel compound: 4-amino-3,5,6-trichloropicolinic acid, which would soon become known as Picloram.[1] This potent and persistent herbicide, later commercialized under the well-known trade name Tordon, marked a significant advancement in the control of broadleaf weeds and woody plants.[2][3]

The journey from a laboratory curiosity to a widely used herbicide was marked by extensive research and field trials. Dow Chemical Company introduced Picloram to the market in 1963, heralding a new era of more effective and systemic weed control.[3] Unlike its predecessors, Picloram exhibited remarkable systemic properties, meaning it could be absorbed by a plant's foliage or roots and translocated throughout the entire plant, leading to a more complete kill.

From Synthesis to Field: The Early Development of a Powerful Herbicide

The synthesis of Picloram originated from the exploration of the herbicidal potential of pyridine-based compounds. The key starting material for its production was alpha-picoline, a derivative of pyridine. Through a series of chemical reactions, Dow scientists were able to create the stable and highly active Picloram molecule.

Following its synthesis, the herbicidal efficacy of Picloram was rigorously evaluated through a series of laboratory and greenhouse screenings, followed by extensive field trials. These early trials, conducted in the foundational years of 1963-1965, were crucial in establishing the compound's spectrum of activity, optimal application rates, and its effectiveness against various troublesome weed species.

Early Field Trial Data (1963-1968)

The initial field trials provided compelling evidence of Picloram's potency. While comprehensive, consolidated data from the very first trials is scarce in publicly available literature, several key findings from this early period have been documented.

| Target Weed/Use | Application Rate | Efficacy | Location/Year |

| Chaparral Species | 1, 2, and 3 lbs/100 gallons of water | High efficacy on chamise and Eastwood manzanita; scrub oak was resistant.[4] | Southern California, 1963 |

| Canada Thistle | 3.24 kg/ha | 81% reduction in thistle shoots.[5] | Canada, 1963-1968 |

| Defoliation | 2.25 or 2.5 kg/hectare (potassium salt) | High overall defoliation. | Texas and Puerto Rico, 1963 |

These early results demonstrated Picloram's exceptional ability to control a range of persistent weeds, particularly woody plants and deep-rooted perennials that were challenging for existing herbicides.

Unraveling the Mechanism: A Synthetic Auxin

Picloram's potent herbicidal activity stems from its mode of action as a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), but unlike the naturally occurring hormone, Picloram is not easily broken down by the plant's metabolic processes. This leads to an overload of auxin-like activity within susceptible plants.

The primary mechanism involves the binding of Picloram to auxin receptors, which in turn triggers a cascade of downstream signaling events. This ultimately leads to uncontrolled and disorganized cell growth and division, disrupting the plant's normal developmental processes and leading to its death.

Experimental Protocols of the Era

The discovery and development of a new herbicide in the 1960s followed a structured, albeit less technologically advanced, process compared to modern standards. The general workflow from discovery to initial field application is outlined below.

Synthesis of 4-amino-3,5,6-trichloropicolinic acid

The synthesis of Picloram, as described in patents from the period, involved the chemical modification of a pyridine precursor. A common method involved the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide, followed by acidification to precipitate the final 4-amino-3,5,6-trichloropicolinic acid product.

Herbicide Screening Trials

Initial screening of newly synthesized compounds like Picloram was typically conducted in greenhouse settings. A range of plant species, representing both broadleaf weeds and grasses, would be grown in pots. The test compound would be applied at various concentrations, either to the foliage (post-emergence) or to the soil (pre-emergence). Visual assessments of plant injury, such as twisting (epinasty), stunting, and mortality, were the primary methods of evaluating herbicidal activity.

Field Trials

Promising compounds from greenhouse screenings, such as Picloram, would then advance to small-scale field trials. These early field studies were designed to evaluate the herbicide's performance under real-world conditions.

-

Plot Design: Field trials were typically conducted using a randomized complete block design to account for variability in soil and environmental conditions. Plots were of a standardized size, and each treatment (different application rates of the herbicide) was replicated multiple times.

-

Application: Herbicides were applied using calibrated sprayers to ensure accurate and uniform delivery of the chemical to the target area. Applications were made at different growth stages of the target weeds to determine the optimal timing for control.

-

Data Collection: Efficacy was primarily assessed through visual ratings of weed control, typically on a percentage scale where 0% represented no control and 100% represented complete kill of the target weed species. Crop tolerance was also visually assessed in trials conducted within crop fields. Data on weed density and biomass were also collected in some studies to provide more quantitative measures of efficacy.

The Logical Progression of Herbicide Discovery in the 1960s

The process of discovering and developing a new herbicide like Picloram in the 1960s followed a logical and systematic, though labor-intensive, path.

Caption: A simplified workflow of herbicide discovery and development in the 1960s.

The Auxin Signaling Pathway and Picloram's Interference

Picloram's mode of action is intricately linked to the auxin signaling pathway in plants. The following diagram illustrates the key components of this pathway and how Picloram disrupts its normal function.

Caption: Picloram disrupts the auxin signaling pathway, leading to uncontrolled growth.

The discovery and development of Picloram represent a significant milestone in the history of chemical weed control. Its unique properties and high efficacy against a broad spectrum of challenging weeds solidified its place as a valuable tool for land managers and agricultural producers for decades to come. The early research conducted by Dow Chemical Company in the 1960s laid the groundwork for our understanding of this important herbicide and its role in vegetation management.

References

An In-depth Technical Guide on the Environmental Fate and Mobility of Picloram in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Picloram, a systemic herbicide belonging to the pyridine family of compounds, is primarily used for the control of broadleaf weeds and woody plants.[1][2] Its persistence and mobility in the environment are critical factors in assessing its potential impact on non-target organisms and ecosystems. This guide provides a comprehensive overview of the environmental fate and mobility of Picloram in soil and water, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved processes.

Physicochemical Properties and Formulations

Picloram is formulated as an acid, potassium or triisopropanolamine salts, or an isooctyl ester.[1] The technical acid form is a colorless to white crystalline solid with a chlorine-like odor.[2] Its water solubility varies depending on the form, with the acid having a solubility of 430 mg/L at 25°C, while the potassium salt is much more soluble.[2][3][4] The isooctyl ester form is expected to degrade rapidly in the environment to the same anion as the acid and salts, leading to similar environmental fates for the various forms.[4]

Data Presentation: Quantitative Summary of Picloram's Properties

The following table summarizes key quantitative data related to the environmental fate and mobility of Picloram.

| Property | Value | Conditions/Notes | Source(s) |

| Water Solubility | 430 ppm (acid) | 25°C | [2][3] |

| 740,000 mg/L (potassium salt) | 20°C | [4] | |

| 0.23 mg/L (isooctyl ester) | [4] | ||

| Soil Sorption Coefficient (Koc) | 0.026–100 L/kg | Indicates low binding to soil. | [4] |

| Freundlich Distribution Coefficient (Kf) | 0.12 - 0.81 | In various soil types. | [5] |

| Soil Half-life (DT50) | 20 to 300 days (average 90 days) | Field conditions; can range from one month to several years depending on soil and climate. | [1][3][6] |

| 203 days (top 30 cm), 986 days (30-70 cm) | Silt loam soils in New Zealand. | [3] | |

| Aqueous Photolysis Half-life | 2.6 days | In water exposed to sunlight. | [1][7] |

| 2 to 3 days | In clear, moving water. | [3] | |

| Vapor Pressure | 0.0000006 mmHg | 35°C; indicates low volatility. | [2] |

| Oral LD50 (rats) | >5,000 mg/kg | [3] | |

| Dermal LD50 (rabbits) | >2,000 mg/kg | [3] | |

| 96-hour LC50 (rainbow trout) | 19.3 mg/L | [1] | |

| 96-hour LC50 (bluegill sunfish) | 14.5 mg/L | [1] | |

| 48-hour LC50 (Daphnia) | 50 mg/L | [1] |

Environmental Fate and Mobility

Picloram's environmental behavior is characterized by its high persistence and mobility, particularly in soil.[3][8] It does not bind strongly to soil particles, making it prone to leaching and runoff.[3][4]

Degradation Processes:

-

Microbial Degradation: This is the primary pathway for Picloram degradation in soils, although the process is generally slow.[3] Conditions that favor microbial activity, such as high soil moisture and temperature, can increase the rate of degradation.[3]

-

Photodegradation (Photolysis): Picloram is readily degraded by sunlight when exposed in water or on the surface of plants or soil.[1][3] Photodegradation is most rapid in clear, moving water.[3] One study reported 65% degradation in an aqueous solution after one week of exposure, compared to only 15% on a soil surface.[3]

-

Chemical Decomposition: Non-biological chemical degradation is not considered a significant dissipation process for Picloram in soil, with a very long estimated half-life.[3]

Mobility in Soil:

Picloram's mobility in soil is influenced by soil texture, organic matter content, and pH.[3][9]

-

Adsorption: Picloram exhibits low sorption potential, meaning it does not bind tightly to soil particles.[3] Adsorption is positively correlated with soil organic matter content and negatively correlated with soil pH.[5] Clay content, however, does not significantly affect its adsorption.[3]

-

Leaching: Due to its high water solubility and low sorption, Picloram has a high potential to leach through the soil profile and contaminate groundwater.[1][4][8] It has been detected in the groundwater of eleven states.[1][3]

-

Runoff: Picloram can be transported from treated areas via surface runoff, potentially contaminating surface water bodies.[3] Runoff concentrations are often sufficient to inhibit the growth of non-target plants.[3]

Persistence in the Environment:

The half-life of Picloram in soil can vary widely, from one month to several years, depending on environmental conditions.[3] Its persistence, combined with its mobility, raises concerns about long-term environmental contamination.[3][8] Under anaerobic conditions, Picloram is stable, with over 90% remaining in soil and water after 300 days.[4]

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of Picloram are extensive. The following provides a generalized overview of common methodologies cited in the literature.

Soil Sorption/Desorption Studies (Batch Equilibrium Method):

This method is used to determine the extent to which Picloram binds to soil particles.

-

Soil Preparation: Soil samples are collected, air-dried, and sieved.

-

Solution Preparation: A stock solution of Picloram (often radiolabeled for easier detection) is prepared in a background electrolyte solution (e.g., 0.01 M CaCl2). A series of dilutions are made to create solutions of varying concentrations.

-

Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the Picloram solution. The tubes are then agitated on a shaker for a predetermined amount of time (e.g., 24 hours) to reach equilibrium.

-

Separation: The tubes are centrifuged to separate the soil from the solution.

-

Analysis: The concentration of Picloram remaining in the supernatant (the liquid portion) is measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique.

-

Calculation: The amount of Picloram sorbed to the soil is calculated as the difference between the initial and final concentrations in the solution. This data is then used to calculate sorption coefficients like Kd and Koc.

-

Desorption: To study desorption, the supernatant from the sorption phase is replaced with a fresh Picloram-free solution, and the process of equilibration and analysis is repeated.

Analytical Methods for Picloram in Environmental Samples:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used method for quantifying Picloram in water and soil extracts.[10][11] Solid-phase extraction (SPE) is often employed for sample cleanup and concentration prior to HPLC analysis.[11]

-

Gas Chromatography (GC): GC can also be used for Picloram analysis, often requiring derivatization of the acidic herbicide.[11]

-

Immunoassay: Enzyme-Linked Immunosorbent Assay (ELISA) is another technique that has been developed for the determination of Picloram in environmental samples.[11]

Mandatory Visualizations

Caption: Environmental fate and mobility pathways of Picloram.

Caption: Generalized workflow for Picloram soil sorption study.

References

- 1. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 2. Picloram - Wikipedia [en.wikipedia.org]

- 3. invasive.org [invasive.org]

- 4. waterquality.gov.au [waterquality.gov.au]

- 5. ars.usda.gov [ars.usda.gov]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. fao.org [fao.org]

- 8. assets.nationbuilder.com [assets.nationbuilder.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Sorption and desorption of picloram in soils under pastures in Brazil - Advances in Weed Science [awsjournal.org]

- 11. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

Methodological & Application

Application Notes and Protocols: The Use of Picloram Triethylamine Salt in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Picloram triethylamine salt, a potent synthetic auxin, in plant tissue culture protocols. Its high activity at low concentrations makes it a valuable tool for various applications, including callus induction, somatic embryogenesis, and organogenesis, particularly in recalcitrant species.

Introduction to Picloram

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a systemic herbicide that acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] In plant tissue culture, it is utilized to stimulate cell division and differentiation. Its triethylamine salt form is often used due to its solubility and stability in culture media. Picloram is known for its persistence and high activity, often proving more effective than other common auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and α-naphthaleneacetic acid (NAA) for specific applications.[3][4][5]

Key Applications in Plant Tissue Culture

Picloram has demonstrated efficacy in several areas of plant tissue culture:

-

Callus Induction: Picloram is highly effective in inducing callus formation from various explants.[5][6][7][8] Studies have shown its superiority over 2,4-D and NAA in producing friable and high-quality callus in species like onion and gerbera.[3][5]

-

Somatic Embryogenesis: It plays a crucial role in the induction and development of somatic embryos, a key process for large-scale clonal propagation.[3][9] In some species, Picloram has been shown to be more efficient than 2,4-D for inducing somatic embryogenesis.[10]

-

Organogenesis and Shoot Multiplication: While primarily known for callus induction, Picloram can also be used to promote shoot multiplication, as seen in onion cultures where it was superior to NAA for long-term cultures.[3][4][11]

Data Presentation: Comparative Efficacy of Picloram

The following tables summarize quantitative data from various studies, comparing the effectiveness of Picloram with other auxins for different applications.

Table 1: Optimal Picloram Concentrations for Callus Induction

| Plant Species | Explant | Optimal Picloram Concentration (mg/L) | Comparison with Other Auxins | Reference |

| Gerbera jamesonii | Leaf | 1.0 | Outperformed 2,4-D and NAA in callus induction and proliferation.[5] | [5] |

| Verbena bipinnatifida | Leaf | 2.0 | 2,4-D was more effective for callus induction percentage, but Picloram was effective for the degree of callus formation.[7] | [7] |

| Zingiber officinale var. rubrum | Leaf sheath | 8.0 | Highest callogenesis frequency and biomass accumulation.[8] | [8] |

| Phoenix dactylifera L. | Inflorescences | 5.0 | Significantly increased callus formation and reduced browning.[12] | [12] |

| Allium cepa | Zygotic embryo | 5.0 | Best for embryogenic callus induction and callus diameter.[13] | [13] |

Table 2: Picloram in Somatic Embryogenesis

| Plant Species | Explant | Optimal Picloram Concentration (mg/L) | Observations | Reference |

| Allium cepa | Seedling shoot meristem-tip | 0.75 (with 1.5-2.0 mg/L BA) | High frequency of somatic embryo development.[3][4] | [3][4][11] |

| Fragaria ananassa | Leaf blade, nodal, flower bud | 2.0 | Highest percentage of embryonic calli and number of globular-stage embryos.[9] | [9] |

| Lycium barbarum L. | Leaf | 1.0 µM | Better response compared to 2,4-D for induction of somatic embryos.[10] | [10] |

| Phoenix dactylifera cv. Barhee | Immature female inflorescence | 5.0 | Highest percentages of direct somatic embryos and embryonic callus. | [14] |

Experimental Protocols

General Stock Solution Preparation

To prepare a 1 mg/mL stock solution of Picloram:

-

Weigh 100 mg of this compound.

-

Dissolve in a small amount of a suitable solvent, such as DMSO.[15]

-

Bring the final volume to 100 mL with sterile distilled water.

-

Store the stock solution at 2-8°C.[15]

Protocol for Callus Induction in Gerbera jamesonii**

This protocol is based on the findings of a study that found Picloram to be highly effective for callus induction in Gerbera.[5]

-

Explant Preparation: Young, healthy leaves are collected and surface sterilized using standard procedures (e.g., washing with detergent, treatment with 70% ethanol, followed by a sodium hypochlorite solution, and rinsing with sterile distilled water).

-

Culture Medium: Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar is used.

-

Hormone Supplementation: Add Picloram to the autoclaved and cooled MS medium to a final concentration of 1.0 mg/L.

-

Incubation: Leaf explants (approximately 1 cm²) are placed on the medium and incubated in the dark at 25 ± 2°C.

-

Subculture: Callus is subcultured every 4 weeks onto fresh medium for proliferation.

Protocol for Somatic Embryogenesis in Allium cepa**

This protocol is adapted from studies on onion tissue culture.[3][4][11]

-

Explant Source: Seedling shoot meristem-tips are excised from aseptically germinated seeds.

-

Induction Medium: MS medium is supplemented with Picloram at a concentration of 0.75 mg/L and 6-benzylaminopurine (BA) at 1.5-2.0 mg/L.

-

Culture Conditions: Cultures are maintained at 25 ± 2°C with a 16-hour photoperiod.

-

Maturation and Germination: For embryo maturation and subsequent plantlet development, the embryogenic callus is transferred to a medium with a reduced or no auxin concentration.

Visualizing Workflows and Pathways

General Experimental Workflow for Plant Tissue Culture using Picloram

Caption: A generalized workflow for plant tissue culture using Picloram.

Simplified Auxin Signaling Pathway

Picloram, as a synthetic auxin, is believed to trigger the same signaling cascade as endogenous auxins. This diagram illustrates a simplified model of the auxin signaling pathway leading to gene expression and physiological responses.

Caption: A simplified diagram of the auxin signaling pathway initiated by Picloram.

Mode of Action

Picloram mimics natural auxin, leading to an overstimulation of auxin-responsive pathways.[1][2][16] At the molecular level, auxins like Picloram are perceived by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to physiological effects such as uncontrolled cell division and growth, ultimately resulting in callus formation or embryogenesis in a controlled tissue culture environment.[1] Low concentrations of picloram can stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and growth.[1]

Concluding Remarks

This compound is a highly effective synthetic auxin for various plant tissue culture applications. Its ability to induce robust callus formation and somatic embryogenesis, often at lower concentrations and with greater efficacy than other auxins, makes it an invaluable tool for plant propagation, genetic improvement, and the production of secondary metabolites. Researchers should optimize concentrations for their specific plant species and explant type to achieve the desired morphogenic response. Careful handling and adherence to laboratory safety protocols are essential when working with this potent plant growth regulator.

References

- 1. invasive.org [invasive.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Picloram-induced enhanced callus-mediated regeneration, acclimatization, and genetic clonality assessment of gerbera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 4-Amino-3,5,6-trichloropicolinic Acid as an Auxin Source in Plant Tissue Cultures [agris.fao.org]

- 7. ajbasweb.com [ajbasweb.com]

- 8. researchgate.net [researchgate.net]

- 9. search.bvsalud.org [search.bvsalud.org]

- 10. Effect of Picloram and Desiccation on the Somatic Embryogenesis of Lycium barbarum L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Effects of Picloram and Other Auxins on Onion Tissue Cultures | Semantic Scholar [semanticscholar.org]

- 12. ijrti.org [ijrti.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. journals.ekb.eg [journals.ekb.eg]

- 15. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 16. specialistsales.com.au [specialistsales.com.au]

Application Note & Protocol: Optimizing Picloram Concentration for Callus Induction in Monocots

Audience: Researchers, scientists, and drug development professionals.

Introduction Callus induction is a critical step in plant biotechnology, enabling micropropagation, genetic transformation, and the production of secondary metabolites. In monocotyledonous species, which are often recalcitrant to in vitro culture, the choice and concentration of plant growth regulators are paramount. Picloram (4-amino-3,5,6-trichloropicolinic acid), a potent synthetic auxin, has emerged as a highly effective agent for inducing somatic embryogenesis and callus formation in a variety of monocots.[1][2] This document provides a comprehensive overview of optimal Picloram concentrations for several key monocot species, detailed experimental protocols, and visual guides to the underlying processes.

Quantitative Data Summary

The optimal concentration of Picloram for callus induction is highly dependent on the species, cultivar, and explant type. The following tables summarize quantitative data from various studies to guide the selection of an appropriate concentration range.

Table 1: Optimal Picloram Concentrations for Callus Induction in Wheat (Triticum aestivum)

| Cultivar(s) | Explant Type | Basal Medium | Optimal Picloram (mg/L) | Callus Induction Efficiency (%) | Key Findings |

| Anaj-2017, Akbar-2019 | Mature Embryos | MS | 8.0 | - (Callus weight 511mg & 420mg) | Picloram at 8 mg/L was superior to 2,4-D and Dicamba.[3] |

| DBW 88, DBW 90, etc. | Mature & Immature Embryos | MS | 2.0 | 87.63 - 98.67 | Picloram was found to be a highly effective auxin for achieving good quality callus.[4] |

| Amria, Chaoui, etc. (Durum Wheat) | Mature & Immature Embryos | MS | 2.0 | - (Higher regeneration rate) | Picloram led to a higher plantlet regeneration rate compared to 2,4-D.[1] |

| Gaurav, Aghrani, Soughat | Not Specified | MS | 1.0 - 2.0 | - (Largest callus size) | Media with 1.0 mg/L and 2.0 mg/L Picloram initiated callus the fastest.[5] |

Table 2: Optimal Picloram Concentrations for Callus Induction in Barley (Hordeum vulgare)

| Cultivar(s) | Explant Type | Basal Medium | Optimal Picloram (mg/L) | Callus Induction Rate (%) | Key Findings |

| Kral-97, Larende, etc. | Immature Inflorescence | LS | 7.5 | 31.3 (mean), 68.7 (max) | The highest callus induction was obtained at 7.5 mg/L, though not statistically different from 10 mg/L.[6][7] |

Table 3: Optimal Picloram Concentrations for Callus Induction in Other Monocots

| Species | Explant Type | Basal Medium | Optimal Picloram (mg/L) | Callus Induction Rate (%) | Key Findings |

| Sugarcane (Saccharum spp.) | Spindle Leaf | MS | 3.0 - 4.0 | ~34 - 44 | Callus induction improved with increasing concentration, though 2,4-D was found to be superior in this study. |

| Date Palm (Phoenix dactylifera) | Immature Inflorescence | MS | 5.0 | 92.8 | 5.0 mg/L Picloram also resulted in the lowest tissue browning rates.[8] |

| Red Ginger (Zingiber officinale) | Leaf Sheath | ½ MS | 8.0 | 93.75 | The highest concentration tested (8 mg/L) yielded the best callogenesis frequency and biomass.[9] |

Conceptual Diagrams

Auxin Signaling Pathway

The diagram below illustrates a simplified model of the auxin signaling pathway that leads to the expression of genes responsible for cell division and differentiation, which is the basis for callus formation. Picloram, as a synthetic auxin, activates this pathway.

Caption: Simplified auxin signaling pathway leading to callus formation.

Experimental Workflow

This workflow provides a step-by-step visual guide for the callus induction protocol using Picloram.

Caption: General experimental workflow for monocot callus induction.

Detailed Experimental Protocols

This section provides a generalized protocol for callus induction in monocots using Picloram, based on methodologies reported in the cited literature.[1][4]

Materials and Reagents

-

Explant Source: Healthy, vigorous monocot plants (e.g., wheat, barley, sugarcane).

-

Basal Medium: Murashige and Skoog (MS) or Linsmaier and Skoog (LS) basal salt mixture.

-

Carbon Source: Sucrose (30 g/L).

-

Plant Growth Regulator: Picloram stock solution (typically 1 mg/mL).

-

Gelling Agent: Phytagel (3.5 g/L) or Agar (8 g/L).

-

Sterilization Agents: 70% (v/v) Ethanol, 0.1% (w/v) Mercuric Chloride (HgCl₂) or commercial bleach solution (e.g., 20% v/v).

-

Sterile distilled water.

-

pH adjustment: 1N NaOH and 1N HCl.

Explant Preparation and Sterilization

This protocol is generalized. Specific timings may need optimization based on explant toughness.

-

Excision: Excise the desired explant (e.g., immature inflorescences, mature seeds for embryos, or young leaf sheaths) from the mother plant.

-

Initial Wash: Wash the explants thoroughly under running tap water for 15-20 minutes.

-

Surfactant Wash: Immerse in sterile water with a few drops of Tween-20 and shake for 5 minutes. Rinse 3-4 times with sterile distilled water.

-

Ethanol Treatment: Inside a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

-

Sterilant Treatment: Decant the ethanol and immerse in a sterilizing solution (e.g., 0.1% HgCl₂ for 5-7 minutes or 20% commercial bleach for 10-15 minutes).

-

Rinsing: Decant the sterilant and rinse the explants 4-5 times with sterile distilled water to remove all traces of the sterilizing agent.

-

Final Preparation: Aseptically isolate the final explant (e.g., excise immature embryos from seeds) and keep them on a sterile petri dish ready for inoculation.

Callus Induction Medium (CIM) Preparation (per Liter)

-

Add approximately 500 mL of distilled water to a glass beaker.

-

Add the appropriate amount of MS or LS basal salt powder (e.g., 4.4 g/L for full-strength MS).

-

Add 30 g of sucrose and dissolve completely.

-

Add the required volume of Picloram stock solution to achieve the desired final concentration (refer to Tables 1-3, e.g., for 2.0 mg/L, add 2 mL of a 1 mg/mL stock).

-

Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

-

Add the gelling agent (e.g., 3.5 g/L Phytagel) and mix.

-

Bring the final volume to 1 Liter with distilled water.

-

Heat the medium gently until the gelling agent is fully dissolved.

-

Dispense the medium into culture vessels (e.g., 25 mL per petri dish or 50 mL per Magenta box).

-

Autoclave the medium at 121°C and 15 psi for 20 minutes.

-

Allow the medium to cool and solidify in the laminar flow hood.

Inoculation and Incubation

-

Using sterile forceps, carefully place the prepared explants onto the surface of the solidified CIM. Ensure proper orientation if required (e.g., scutellum side up for embryos).

-

Seal the culture vessels with parafilm or use vented lids.

-

Incubate the cultures in complete darkness at a constant temperature of 25 ± 2°C.

-

Observe the cultures periodically for signs of contamination and callus initiation, which typically begins within 7-12 days at the cut surfaces of the explant.

Callus Proliferation and Maintenance

-

After 3-4 weeks, the primary callus should be visible.

-

Aseptically transfer the proliferating callus to fresh CIM. This subculturing step is crucial to provide fresh nutrients and avoid the buildup of inhibitory substances.

-

Continue to subculture every 3-4 weeks. The resulting embryogenic callus can be used for plant regeneration, cell suspension cultures, or other downstream applications.

References

- 1. Effect of picloram and 2,4-D on plant regeneration from mature and immature embryos of moroccan durum wheat varieties [kspbtjpb.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of an efficient and reproducible regeneration system in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jagroforenviron.com [jagroforenviron.com]

- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 7. tandfonline.com [tandfonline.com]

- 8. ijrti.org [ijrti.org]

- 9. scholar.unair.ac.id [scholar.unair.ac.id]

Application of Picloram for Woody Plant Control in Research Settings: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram is a systemic herbicide widely utilized in research settings for its efficacy in controlling a broad spectrum of woody plants and broadleaf weeds.[1][2] As a member of the pyridine carboxylic acid family, its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible species.[1] This document provides detailed application notes and protocols for the use of Picloram in woody plant control research, intended to ensure reproducible and effective experimental outcomes. The information compiled herein is synthesized from various scientific studies and technical resources.

Mechanism of Action: An Auxin Mimic

Picloram's herbicidal activity stems from its function as a synthetic auxin.[1] It is readily absorbed through the foliage, stems, and roots of plants and is translocated throughout the plant's vascular system.[3] The primary molecular target of Picloram and other auxinic herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin receptors.[4][5][6][7]

In the absence of high auxin levels, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[8] Picloram, acting as an auxin mimic, facilitates the interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[4] The degradation of these repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes.[8] This leads to a cascade of downstream effects, including uncontrolled cell division and elongation, which ultimately results in the death of the plant.[3]

Data Presentation: Efficacy of Picloram on Various Woody Species

The following tables summarize quantitative data from various research studies on the efficacy of Picloram for the control of different woody plant species. Application rates and resulting control levels can vary based on environmental conditions, plant size, and formulation.

Table 1: Efficacy of Foliar Application of Picloram

| Woody Species | Picloram Rate (lbs/100 gal) | Efficacy (% Control/Kill) | Reference |

| Red Shank (Adenostoma sparsifolium) | 2 | 100% kill | [9] |

| Chamise (Adenostoma fasciculatum) | 4 | Complete kill | [9] |

| Eastwood Manzanita (Arctostaphylos glandulosa) | 4 | 100% control | [9] |

| Scrub Oak (Quercus dumosa) | 8 | 60% kill | [9] |

Table 2: Efficacy of Soil Application of Picloram Pellets

| Woody Species | Picloram Rate (lbs/acre) | Formulation | Efficacy | Reference |

| Chamise (Adenostoma fasciculatum) | 50 - 150 | 10% Pellets | Complete kill | [9] |

| Mixed Chaparral | 50 - 150 | 10% Pellets | Complete control | [9] |

Table 3: Efficacy of Cut-Stump Application of Picloram

| Woody Species | Picloram Concentration | Efficacy | Reference |

| Brachystegia spiciformis | Various formulations | Effective control | [10] |

| Julbernardia globiflora | Various formulations | Effective control | [10] |

| Terminalia sericea | Various formulations | Effective control | [10] |

| Acacia karroo | Various formulations | Effective control | [10] |

| Teak (Tectona grandis) | 0.96% | 21.7% mortality of resprouts | [11] |

Experimental Protocols

The following are generalized protocols for conducting woody plant control research with Picloram, based on methodologies reported in scientific literature. A randomized complete block design is often employed in field trials to account for environmental variability.[12]

Protocol 1: Foliar Application

Objective: To evaluate the efficacy of a foliar application of Picloram for the control of a target woody species.

Materials:

-

Picloram formulation (e.g., Tordon 22K)

-

Backpack sprayer with a calibrated nozzle[13]

-

Personal Protective Equipment (PPE) as per product label

-

Marking flags or stakes

-

Measuring tape

-

Data collection sheets

Methodology:

-

Site Selection and Plot Establishment:

-

Select a research site with a uniform distribution of the target woody species.

-

Establish experimental plots of a predetermined size (e.g., 10m x 10m).

-

Use a randomized complete block design with a minimum of three replications for each treatment.

-

Mark the corners of each plot with flags or stakes.

-

-

Treatment Preparation and Application:

-

Calibrate the backpack sprayer to deliver a known volume of spray solution per unit area.

-

Prepare the Picloram solution at the desired concentration(s). Include a control treatment (no herbicide).

-

Apply the treatment uniformly to the foliage of the target woody plants within each designated plot.[13] Ensure thorough coverage but avoid runoff.[14]

-

-

Data Collection and Evaluation:

-

At predetermined intervals (e.g., 3, 6, 12, and 24 months post-treatment), visually assess the efficacy of the treatments.

-

Common evaluation metrics include:

-

Percent Canopy Reduction: Visually estimate the reduction in the live canopy of the target species compared to the control plots.

-

Mortality Rate: Count the number of dead plants out of the total number of treated plants in a subplot.

-

Phytotoxicity Rating: Use a rating scale (e.g., 0 = no effect, 10 = complete kill) to assess the level of injury to the plants.

-

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

-

Protocol 2: Basal Bark Application

Objective: To assess the effectiveness of a basal bark application of Picloram for controlling individual woody stems.

Materials:

-

Picloram formulation suitable for basal bark application (often mixed with an oil-based carrier)

-

Backpack sprayer or handheld applicator with a nozzle designed for basal bark treatment[15]

-

PPE

-

Tags for identifying individual treated stems

-

Data collection sheets

Methodology:

-

Plant Selection and Tagging:

-

Select individual, healthy stems of the target woody species, typically less than 6 inches in basal diameter.[16]

-

Tag each selected stem with a unique identifier.

-

-

Treatment Application:

-

Evaluation:

-

At specified time points post-application, assess the health of each treated stem.

-

Record data on a scale (e.g., alive, partially defoliated, completely defoliated, dead).

-

-

Data Analysis:

-

Calculate the percentage of mortality for each treatment group and analyze the data for statistical significance.

-

Protocol 3: Cut-Stump Application

Objective: To determine the efficacy of Picloram applied to freshly cut stumps to prevent resprouting.

Materials:

-

Picloram formulation

-

Chainsaw or handsaw

-

Handheld sprayer or paintbrush[17]

-

PPE

-

Tags for identifying treated stumps

-

Data collection sheets

Methodology:

-

Stump Preparation:

-

Treatment Application:

-

Evaluation:

-

Monitor the treated stumps for any signs of resprouting over an extended period (e.g., up to 24 months).

-

Record the presence or absence of resprouts and the vigor of any regrowth.

-

-

Data Analysis:

-

Calculate the percentage of stumps with no resprouting for each treatment and analyze for statistical significance.

-

Concluding Remarks

The effective use of Picloram in a research setting for woody plant control necessitates meticulous planning, precise application, and thorough evaluation. The protocols and data presented in this document provide a foundational framework for designing and implementing scientifically sound experiments. Researchers should always adhere to the specific instructions and safety precautions provided on the herbicide product label and consult relevant literature for species-specific considerations.

References

- 1. invasive.org [invasive.org]

- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 9. my.ucanr.edu [my.ucanr.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. srs.fs.usda.gov [srs.fs.usda.gov]

- 14. SS-AGR-260/AG245: Herbicide Application Techniques for Woody Plant Control [edis.ifas.ufl.edu]

- 15. waikatobiodiversity.org.nz [waikatobiodiversity.org.nz]

- 16. Basal Bark Herbicide Treatment for Invasive Plants in Pastures, Natural Areas & Forests - Alabama Cooperative Extension System [aces.edu]

- 17. cales.arizona.edu [cales.arizona.edu]

Application Notes and Protocols: Synergistic Effects of Picloram with Other Plant Growth Regulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picloram is a systemic herbicide and a synthetic auxin, belonging to the pyridine carboxylic acid family of compounds.[1][2] It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[2] Picloram is primarily used to control broadleaf weeds, woody plants, and vines in various settings, including rangelands, pastures, and forestry.[3][4] Beyond its herbicidal applications, Picloram is also a valuable tool in plant tissue culture for inducing somatic embryogenesis and callus formation, often in synergy with other plant growth regulators.[5][6][7] Understanding these synergistic interactions is crucial for optimizing protocols in both weed management and plant biotechnology.

Synergistic Effects with Other Auxins

Picloram, as a synthetic auxin, can exhibit synergistic effects when combined with other auxinic herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and NAA (α-naphthaleneacetic acid). This synergy often results in a broader spectrum of weed control and enhanced efficacy in tissue culture applications.

Data Presentation: Picloram and Other Auxins

| Plant/System | Picloram Conc. | Other Auxin & Conc. | Observed Synergistic Effect | Reference |

| Weed Control | Varies | 2,4-D (Varies) | Increased control of mixed weed infestations.[1] | [1] |

| Peanut (Arachis hypogaea) | 0.006 - 0.18 kg ai/ha | 2,4-D (0.023 - 0.67 kg ai/ha) | Increased leaf roll injury at higher rates and later application times.[8] | [8] |

| Onion (Allium cepa) Tissue Culture | 0.03 mg/L | NAA (Not specified as synergistic) | Picloram was superior to NAA for shoot multiplication. | [5] |

| Gerbera (Gerbera jamesonii) Callus Culture | 1 mg/L | NAA (0.5-1.5 mg/L) / 2,4-D (0.5-1.5 mg/L) | Picloram alone showed superior callus induction compared to NAA and 2,4-D alone.[9] | [9] |

| Durum Wheat (Triticum durum) Regeneration | Not specified | 2,4-D (Not specified) | Picloram showed higher plantlet regeneration than 2,4-D or a combination.[7] | [7] |

| Verbena bipinnatifida Callus Culture | 2 mg/L | 2,4-D (4 mg/L) | 2,4-D showed a higher callus induction percentage, while picloram was effective at a lower concentration.[2] | [2] |

Experimental Protocol: Evaluation of Synergistic Herbicidal Activity of Picloram and 2,4-D

This protocol outlines a greenhouse experiment to evaluate the synergistic effect of Picloram and 2,4-D on a target broadleaf weed species.

Materials:

-

Seeds of a target weed species (e.g., Echinochloa crus-galli)[10]

-

Pots (6 cm depth, 5.0 cm diameter)[10]

-

Potting mix (soil and peat, 1:1 ratio)[10]

-

Picloram and 2,4-D stock solutions

-

Ammonium sulfate (AMS)[4]

-

Spray chamber

-

Greenhouse with controlled temperature (20-25°C day, 20 ± 2°C night) and humidity (60-80%)[10]

Procedure:

-

Plant Preparation: Sow weed seeds in pots filled with the potting mixture and grow in the greenhouse for 3 weeks, or until they reach a suitable growth stage for herbicide application.[10]

-

Herbicide Preparation: Prepare spray solutions of Picloram alone, 2,4-D alone, and a combination of Picloram and 2,4-D at various concentrations. Include a control group sprayed only with water and an adjuvant. It is common to add an adjuvant like ammonium sulfate (AMS) to the spray solution.[4][10]

-

Herbicide Application: Apply the herbicide solutions to the weed seedlings using a calibrated spray chamber to ensure uniform coverage.

-

Data Collection: Three weeks after application, assess the herbicidal efficacy by determining the fresh weight reduction of the treated plants compared to the control group.[10] Visual injury ratings can also be recorded.

-

Data Analysis: Analyze the data to determine if the combined application of Picloram and 2,4-D results in a greater-than-additive effect on weed control, indicating synergy.

Visualization: Synergistic Weed Control Workflow

Caption: Workflow for evaluating synergistic herbicidal effects.

Synergistic Effects with Cytokinins

In plant tissue culture, Picloram is often used in combination with cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin, to promote callus induction and somatic embryogenesis. The ratio of auxin (Picloram) to cytokinin is a critical factor in determining the developmental pathway of the cultured tissues.

Data Presentation: Picloram and Cytokinins in Tissue Culture

| Plant Species | Picloram Conc. | Cytokinin & Conc. | Observed Synergistic Effect | Reference |

| Onion (Allium cepa) | 0.03 mg/L | BA (0.5 mg/L) | Optimal for shoot multiplication. | [5] |

| Aloe barbadensis | Not specified | Kinetin (0.5 mg/L) + NAA (3 mg/L) | Maximum callus induction. | [11] |

| Zingiber officinale | Not specified | BAP (Not specified) | Enhanced callus formation. | [12] |

Experimental Protocol: Somatic Embryogenesis Induction using Picloram and BAP

This protocol describes a general method for inducing somatic embryogenesis from leaf explants using a combination of Picloram and BAP.

Materials:

-

Young, healthy leaves from the source plant

-

70% (v/v) ethanol

-

10% (v/v) commercial bleach solution with a few drops of Tween-20

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Phytagel or agar

-

Picloram and BAP stock solutions

-

Sterile petri dishes, forceps, and scalpels

Procedure:

-

Explant Sterilization:

-

Wash the leaves thoroughly under running tap water.

-

Surface sterilize by immersing in 70% ethanol for 30-60 seconds.

-

Transfer to the bleach solution and agitate for 10-15 minutes.

-

Rinse 3-4 times with sterile distilled water in a laminar flow hood.

-

-

Explant Preparation: Cut the sterilized leaves into small segments (e.g., 1 cm²).

-

Culture Medium Preparation:

-

Prepare MS medium supplemented with sucrose (typically 30 g/L) and a gelling agent.

-

Add Picloram and BAP from stock solutions to achieve the desired final concentrations (e.g., Picloram at 1.0 µM and BAP at 10.0 µM).

-

Adjust the pH of the medium to 5.8 before autoclaving.

-

Dispense the medium into sterile petri dishes.

-

-

Inoculation and Incubation:

-

Place the leaf explants onto the surface of the solidified medium.

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C) for callus induction.

-

-

Subculture and Embryo Development:

-

After 4-6 weeks, transfer the induced calli to fresh medium with the same or a modified plant growth regulator composition.

-

For embryo development, cultures are often moved to a light/dark cycle (e.g., 16h light / 8h dark).

-

-

Data Collection: Regularly observe the cultures and record the percentage of callus induction, callus morphology, and the number of somatic embryos formed.

Visualization: Picloram and Cytokinin Signaling in Somatic Embryogenesis

Caption: Interaction of Picloram and BAP in somatic embryogenesis.

Interactions with Gibberellins and Abscisic Acid

Direct experimental data on the synergistic effects of Picloram with gibberellins (GAs) and abscisic acid (ABA) are not as readily available in the scientific literature. However, based on the known interactions of auxins with these hormones, we can infer potential synergistic or antagonistic relationships that warrant further investigation.

Gibberellins (GAs)

Gibberellins are primarily involved in cell elongation and division.[1] The interaction between auxins and GAs is complex and can be both synergistic and antagonistic depending on the specific process and plant species.[13] For instance, both hormones can promote stem elongation. It is plausible that a combination of Picloram and GA could synergistically promote shoot elongation in certain tissue culture applications or, conversely, lead to exaggerated and detrimental growth in a herbicidal context.

Abscisic Acid (ABA)

Abscisic acid is a key hormone in mediating plant responses to environmental stress, particularly drought, by inducing stomatal closure and promoting the expression of stress-responsive genes.[14][15] Auxins and ABA can have antagonistic interactions in processes like root growth, where high levels of both can be inhibitory.[8] However, some studies have shown that auxin herbicides can induce the expression of genes involved in ABA biosynthesis.[16] This suggests a potential synergistic interaction where Picloram treatment could lead to an increase in endogenous ABA levels, exacerbating the stress response in the target plant. This interaction could be a component of the herbicidal action of synthetic auxins.

Proposed Research Protocol: Investigating Picloram and ABA Interaction in Drought Stress Response

This protocol outlines an experiment to investigate the potential synergistic effect of Picloram and ABA on the drought stress response of a model plant like Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (wild-type)

-

Growth chambers with controlled light, temperature, and humidity

-

Picloram and ABA stock solutions

-

Equipment for measuring stomatal conductance and relative water content

-

RNA extraction kits and reagents for qRT-PCR

Procedure:

-

Plant Growth: Grow Arabidopsis seedlings under well-watered conditions for 3-4 weeks.

-

Treatment Application: Divide the plants into four groups:

-

Control (water treatment)

-

Picloram treatment (apply a sub-lethal concentration to the soil)

-

ABA treatment (apply a known concentration to induce a moderate stress response)

-

Picloram + ABA treatment

-

-

Drought Stress Induction: Withhold water from all groups to induce drought stress.

-

Physiological Measurements: At regular intervals, measure stomatal conductance and leaf relative water content for each treatment group.

-

Gene Expression Analysis: Harvest leaf tissue at key time points and perform qRT-PCR to analyze the expression of known drought-responsive genes (e.g., RD29A, DREB2A) and ABA biosynthesis genes (NCED3).

-

Data Analysis: Compare the physiological and molecular responses between the treatment groups to determine if the combination of Picloram and ABA results in a more pronounced drought stress response, indicating a synergistic interaction.

Visualization: Hypothetical Signaling Crosstalk

Caption: Hypothetical interaction between Picloram and ABA under drought.

References

- 1. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajbasweb.com [ajbasweb.com]

- 3. ikprress.org [ikprress.org]

- 4. "Auxin-Based Herbicide Program and Rhizobia Application for Weed Contro" by Joy Amajioyi [openprairie.sdstate.edu]

- 5. Effects of 2,4-dichlorophenoxyacetic acid and picloram on biotransformation, peroxisomal and serum enzyme activities in channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Effect of picloram and 2,4-D on plant regeneration from mature and immature embryos of moroccan durum wheat varieties [kspbtjpb.org]

- 8. researchgate.net [researchgate.net]

- 9. Picloram-induced enhanced callus-mediated regeneration, acclimatization, and genetic clonality assessment of gerbera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]